6-(2-methylimidazol-1-yl)-2-phenylquinazoline
Overview
Description
6-(2-methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinazoline ring is a fused bicyclic system containing two nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline typically involves the condensation of 2-phenylquinazolin-4(3H)-one with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylimidazol-1-yl)-2-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, or halogenating agents are used under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
6-(2-methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(2-methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazoline moiety can interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazoline: Lacks the imidazole ring, making it less versatile in terms of biological activity.
2-methylimidazole:
6-(1H-imidazol-1-yl)-2-phenyl-quinazoline: Similar structure but without the methyl group on the imidazole ring, which can affect its reactivity and biological activity.
Uniqueness
6-(2-methylimidazol-1-yl)-2-phenylquinazoline is unique due to the presence of both imidazole and quinazoline rings, providing a combination of properties from both moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H14N4 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-(2-methylimidazol-1-yl)-2-phenylquinazoline |
InChI |
InChI=1S/C18H14N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
XXAHXPUWEYGXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.